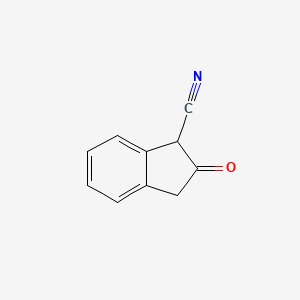

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDOJTSJVRBTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C1=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902646 | |

| Record name | NoName_3186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Oxo 2,3 Dihydro 1h Indene 1 Carbonitrile and Its Chemical Analogs

Convergent and Divergent Synthesis Strategies

Convergent and divergent synthetic approaches offer flexible pathways to 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile and its analogs, allowing for the systematic exploration of structure-activity relationships.

Cyclization Reactions in the Construction of the Indanone Ring System

The formation of the indanone ring system is a critical step in the synthesis of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. Intramolecular cyclization reactions are paramount in achieving this bicyclic core.

One of the most pertinent methods for the direct formation of a cyclic α-cyano ketone is the Thorpe-Ziegler reaction . asianpubs.orgwikipedia.org This intramolecular condensation of a dinitrile, catalyzed by a strong base, yields a cyclic β-keto nitrile after acidic hydrolysis of the initial enamine intermediate. asianpubs.orgwikipedia.org In the context of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, a plausible precursor would be 2-(cyanomethyl)benzeneacetonitrile. Treatment of this dinitrile with a strong base, such as sodium ethoxide or sodium hydride, would induce cyclization to form an enamine intermediate. Subsequent acidic workup would then furnish the desired 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile.

The general mechanism for the Thorpe-Ziegler cyclization is outlined below:

Table 1: Key Steps in the Thorpe-Ziegler Cyclization

| Step | Description |

| 1. Deprotonation | A strong base removes a proton from the α-carbon of one of the nitrile groups, forming a carbanion. |

| 2. Intramolecular Nucleophilic Attack | The carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule. |

| 3. Cyclization | A five-membered ring is formed, resulting in a cyclic imine anion. |

| 4. Tautomerization | The imine anion tautomerizes to a more stable enamine. |

| 5. Hydrolysis | Acidic workup hydrolyzes the enamine to the corresponding cyclic ketone. |

Functionalization of Pre-existing Indanone Derivatives

An alternative strategy involves the introduction of the nitrile group onto a pre-formed indanone scaffold. This approach is particularly useful for creating a library of analogs with variations on the indanone core.

A key method for this transformation is the electrophilic cyanation of a ketone enolate . researchgate.netorganic-chemistry.org In this reaction, 1-indanone (B140024) can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form its corresponding enolate. This nucleophilic enolate can then react with an electrophilic cyanating agent to introduce the nitrile group at the α-position.

Several electrophilic cyanating reagents are available, with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and tosyl cyanide (TsCN) being notable examples due to their relative stability and safety. researchgate.netorganic-chemistry.org The reaction of the 1-indanone enolate with one of these reagents would yield 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. The choice of base, solvent, and reaction temperature can influence the yield and selectivity of the cyanation.

Table 2: Comparison of Electrophilic Cyanating Agents

| Reagent | Abbreviation | Key Features |

| N-cyano-N-phenyl-p-toluenesulfonamide | NCTS | Bench-stable solid, often used in transition-metal-catalyzed cyanations. researchgate.net |

| p-Toluenesulfonyl cyanide | TsCN | Commercially available, effective for the cyanation of 1,3-dicarbonyl compounds. organic-chemistry.org |

Multi-component Reaction Approaches for Indene-Nitrile Architectures

Multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecules in a single step, thereby increasing synthetic efficiency and reducing waste. wikipedia.orglibretexts.org For the synthesis of indene-nitrile architectures, MCRs that involve ketones, isocyanides (which can be considered nitrile precursors), and other reactants are particularly relevant.

The Passerini reaction is a three-component reaction between a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgscielo.br While this does not directly yield the target molecule, modifications of this reaction or subsequent transformations of the product could be envisioned to construct the desired scaffold. For instance, using an indanone as the ketone component in a Passerini reaction would introduce functionality at the 1-position which could potentially be converted to a nitrile. scielo.br

The Ugi reaction is a four-component reaction between a ketone, an amine, a carboxylic acid, and an isocyanide, which produces a bis-amide. libretexts.org Similar to the Passerini reaction, the Ugi reaction can be adapted to incorporate an indanone as the ketone component. The resulting complex product could then undergo further synthetic manipulations to arrive at the target 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile or its analogs.

Selective Functional Group Transformations and Derivatization

The presence of both a nitrile and a ketone functional group in 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile offers numerous opportunities for selective transformations and derivatization, allowing for the synthesis of a wide range of analogs.

Nitrile Group Reactivity and Transformations

The nitrile group is a versatile functional group that can undergo a variety of transformations, including nucleophilic addition, substitution, and condensation reactions.

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. A classic example is the Grignard reaction , where an organomagnesium halide adds to the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone. chemistrysteps.comlibretexts.org This would transform the nitrile group of the target molecule into a new ketone functionality. Similarly, reduction of the nitrile with strong reducing agents like lithium aluminum hydride (LiAlH₄) proceeds via nucleophilic addition of hydride ions to furnish a primary amine. chemistrysteps.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com This would convert 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile into 1-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

Ketone Group Modifications

The ketone group in 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is also amenable to a wide range of modifications.

Condensation Reactions: The ketone can undergo condensation reactions with active methylene (B1212753) compounds in the presence of a base, a transformation known as the Knoevenagel condensation . organicreactions.orgacs.org For example, reaction with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) would lead to the formation of a new carbon-carbon double bond at the 2-position of the indanone ring. The Wittig reaction provides another route to alkenes by reacting the ketone with a phosphorus ylide. masterorganicchemistry.comwikipedia.org This allows for the introduction of a variety of substituted alkylidene groups at the 2-position.

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles. For instance, Grignard reagents can add to the ketone to form a tertiary alcohol after acidic workup. sciforum.net

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com The choice of reducing agent can be important to avoid the simultaneous reduction of the nitrile group.

Table 3: Summary of Potential Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Nitrile | Grignard Reaction | R-MgX, then H₃O⁺ | Ketone |

| Nitrile | Reduction | LiAlH₄, then H₂O | Primary Amine |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Ketone | Knoevenagel Condensation | Active methylene compound, base | Alkene |

| Ketone | Wittig Reaction | Phosphorus ylide | Alkene |

| Ketone | Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| Ketone | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

Aromatic Ring Functionalization and Substituent Effects

The functionalization of the aromatic ring of the indene (B144670) scaffold is a critical strategy for modulating the physicochemical and biological properties of its derivatives. Direct modification of the benzene (B151609) portion of the 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile molecule allows for the introduction of a wide array of functional groups, which in turn influences the molecule's reactivity and potential applications.

A common approach to functionalization begins with the bromination of indene to produce dibromo- and tribromoindane intermediates. These halogenated compounds serve as versatile precursors for further modifications. Treatment of these intermediates with various silver salts can lead to the synthesis of diverse di- and tri-substituted indane derivatives. researchgate.net For instance, reacting dibromoindane with silver acetate, silver perchlorate, silver sulfate, or silver nitrate (B79036) in different solvents provides a pathway to introduce acetate, perchlorate, or nitrate groups, among others, onto the indane core. researchgate.net

Catalytic Systems in the Synthesis of 2-Oxo-2,3-dihydro-1H-indene-1-carbonitrile

Catalysis is fundamental to the modern synthesis of complex organic molecules like 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, offering efficient, selective, and sustainable routes. Both organocatalysis and transition metal catalysis have been employed to construct the indene framework, each providing unique advantages.

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations without the need for metal catalysts. beilstein-journals.orgnih.gov This methodology is particularly valuable for the synthesis of chiral molecules, such as enantiomerically enriched derivatives of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. Organocatalysis offers advantages such as operational simplicity, stability of the catalysts to air and moisture, and reduced toxicity compared to many metal-based systems. researchgate.net

The primary activation modes in organocatalysis involve the formation of transient, reactive intermediates like enamines and iminium ions from carbonyl compounds. researchgate.net Chiral secondary amines, such as proline and its derivatives, are common catalysts that can activate α,β-unsaturated aldehydes and ketones for various asymmetric reactions, including Michael additions and aldol (B89426) reactions, which are key steps in constructing cyclic systems like the indanone core. researchgate.net For instance, the asymmetric Michael addition of nucleophiles to cyclic enones, a reaction readily catalyzed by chiral organic bases, provides a direct route to enantiomerically enriched substituted indanones. researchgate.net

Furthermore, hydrogen-bond catalysis, often employing chiral thiourea (B124793) or squaramide derivatives, represents another major branch of organocatalysis. nih.govnih.gov These catalysts can activate electrophiles, such as carbonyl compounds, toward nucleophilic attack, facilitating reactions like asymmetric ene-reactions. researchgate.net The principles of organocatalysis can be applied to develop stereoselective syntheses of the target molecule, ensuring control over the stereocenter at the C1 position.

Transition metal catalysis is a cornerstone for the construction of the indene and indenone skeletons, offering a wide range of transformations with high efficiency and selectivity. dntb.gov.ua Various metals, including rhodium, ruthenium, iron, cobalt, and gold, have been shown to effectively catalyze the cyclization reactions required to form the five-membered ring of the indene core. organic-chemistry.orgresearchgate.netacs.org

These reactions often involve the activation of C-H or C-C bonds to facilitate intramolecular cyclizations. For example, rhodium(I) catalysts can promote the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives. organic-chemistry.org Ruthenium-catalyzed ring-closing metathesis of appropriately substituted styrene (B11656) derivatives is another powerful method for building the indene framework. organic-chemistry.org More recently, gold(I) catalysis has been developed for the direct activation of C(sp³)–H bonds, providing a practical and high-yielding route to various indene derivatives. researchgate.net A cobalt(II)-catalyzed approach using o-cinnamyl N-tosyl hydrazones represents a strategy for synthesizing substituted 1H-indenes through a metalloradical activation pathway. acs.org

The following table summarizes several transition metal-catalyzed reactions used in the synthesis of indene derivatives.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Rh(I) Complex | Cyclization | 2-(chloromethyl)phenylboronic acid and alkynes | High yields; regioselectivity depends on alkyne substituent. organic-chemistry.org |

| FeCl₃ | C-N Bond Cleavage / Cyclization | N-benzylic sulfonamides and internal alkynes | High regioselectivity. organic-chemistry.org |

| Ru-Carbene Complex | Ring-Closing Metathesis | Substituted phenols (via Suzuki coupling) | Excellent yields; controlled construction of functionalized indenes. organic-chemistry.org |

| Cp*Co(CO)I₂ | C-H Activation / Aldol Condensation | Aromatic systems and α,β-unsaturated ketones | Mild reaction conditions; excellent functional group compatibility. organic-chemistry.org |

| Gold(I) Complex | C(sp³)-H Activation | Electron-rich derivatives | Direct C-H activation without pre-functionalization. researchgate.net |

| [CoII(MeTAA)] | Metalloradical Cyclization | o-cinnamyl N-tosyl hydrazones | Utilizes a cheap, non-porphyrin cobalt complex. acs.org |

Principles of Green Chemistry in Synthetic Route Development

The development of synthetic routes for 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile and its analogs is increasingly guided by the principles of green chemistry. magtech.com.cn These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. sigmaaldrich.comacs.org

Prevention : It is better to prevent waste than to treat it after it has been created. sigmaaldrich.comacs.org Synthetic routes are designed to maximize the conversion of starting materials to the final product, reducing the formation of byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions and catalytic cycloisomerizations often exhibit high atom economy.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org The use of both organocatalysts and transition metal catalysts (as discussed in section 2.3) is a core green chemistry principle. Catalysts can be used in small amounts and can often be recycled, reducing waste and enabling more efficient reactions. nih.gov

Less Hazardous Chemical Syntheses : Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.com The move towards organocatalysis is partly driven by the desire to replace potentially toxic heavy metals. researchgate.net

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org Research focuses on using greener solvents such as water, ethanol, or even solvent-free conditions.

Design for Energy Efficiency : Energy requirements should be minimized. acs.org Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating. athensjournals.gr Catalytic reactions often proceed under milder conditions (lower temperature and pressure), contributing to energy efficiency.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. sigmaaldrich.com One-pot or cascade reactions, where multiple transformations occur in a single operation, are highly desirable as they reduce the need for intermediate purification and protection steps.

By integrating these principles, chemists can develop more sustainable and environmentally friendly methods for the synthesis of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2 Oxo 2,3 Dihydro 1h Indene 1 Carbonitrile

Mechanistic Pathways of Key Synthetic Reactions (e.g., Knoevenagel reactions, Friedel-Crafts acylation for similar compounds)

The synthesis of the 2-oxo-2,3-dihydro-1H-indene core structure often involves an intramolecular Friedel-Crafts acylation. This reaction is a cornerstone in the formation of indanones from suitable precursors like 3-arylpropanoic acids. The mechanism typically proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to form the five-membered ring.

While Friedel-Crafts acylation builds the indanone skeleton, the introduction of the carbonitrile group at the 1-position and subsequent reactions at the active methylene (B1212753) group are key to the chemistry of the title compound. One of the most relevant reactions for compounds of this nature is the Knoevenagel condensation. This reaction involves the condensation of a carbonyl compound with a molecule containing an active methylene group, such as a β-keto nitrile. wikipedia.org

In the context of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, the methylene group at the 3-position is not the typical active methylene for a Knoevenagel reaction, as the nitrile group is at the 1-position. However, reactions at the C1 position, which bears the nitrile group, can be envisaged. More commonly, the ketone at C2 can participate in Knoevenagel-type reactions. For instance, the reaction of a similar compound, 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, is synthesized via a Knoevenagel reaction of malononitrile (B47326) with indane-1,3-dione, highlighting the reactivity of the indanone carbonyl groups.

A general mechanism for a base-catalyzed Knoevenagel condensation involves the deprotonation of the active methylene compound by a weak base to form a stabilized carbanion. youtube.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is subsequently protonated to form a β-hydroxy adduct, which then undergoes dehydration to yield the final α,β-unsaturated product. wikipedia.org The use of a weak base is crucial to prevent self-condensation of the carbonyl compound. wikipedia.org Sequential Knoevenagel condensation followed by cyclization has been developed for the synthesis of various indene (B144670) derivatives. acs.org

Stereochemical Outcomes and Diastereoselection in Transformations

The stereochemistry of reactions involving 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is of significant interest, particularly in the synthesis of chiral derivatives. The presence of a stereocenter at the C1 position, which bears the nitrile group, means that reactions at or adjacent to this center can lead to the formation of stereoisomers.

Furthermore, in reactions where a new stereocenter is created, the existing stereocenter at C1 can direct the stereochemical outcome, a phenomenon known as diastereoselection. The synthesis of various chiral 2,3-dihydro-1H-indene derivatives has been reported, highlighting the importance of stereocontrol in this class of compounds. researchgate.net

Tautomerism and Isomerization Pathways

2-Oxo-2,3-dihydro-1H-indene-1-carbonitrile, as a β-keto nitrile, is expected to exhibit keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium would be between the keto form and its corresponding enol form. libretexts.org

The keto form is generally the more stable tautomer for simple ketones. youtube.com However, the stability of the enol tautomer can be significantly influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com For β-dicarbonyl compounds, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl group, as well as by conjugation of the double bond with the carbonyl group. youtube.com

In the case of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, the enol form would involve a double bond between C1 and C2, and a hydroxyl group at C2. The equilibrium position between the keto and enol forms can be determined using techniques like NMR spectroscopy by integrating the signals corresponding to each tautomer. truman.eduasu.edu The solvent can also play a crucial role in the position of the equilibrium. masterorganicchemistry.com

The interconversion between the keto and enol forms can be catalyzed by both acids and bases. libretexts.org

Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon.

Base-catalyzed mechanism: Involves deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom. libretexts.org

Table 3.3.1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium | Example |

| Conjugation | Stabilizes the enol form by creating a more extended π-system. | 2,4-pentanedione has a significant enol content. youtube.com |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form through the formation of a six-membered ring. | The enol form of acetylacetone (B45752) is stabilized by hydrogen bonding. |

| Aromaticity | A strong driving force for enolization if the enol form is aromatic. | Phenol exists almost exclusively in its enol form. masterorganicchemistry.com |

| Solvent Polarity | Polar solvents can stabilize the more polar keto form. | The enol content of acetylacetone is higher in non-polar solvents. masterorganicchemistry.com |

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is anticipated to be influenced by both the indanone core and the nitrile group.

Photochemical Reactivity: The photochemistry of cyclic ketones, including indanones, has been a subject of interest. Upon irradiation, these compounds can undergo various reactions. For instance, the photolysis of 1-hydroxy-2-indanones has been shown to be a route to photoenols. scielo.br The photochemical decomposition of 2-indanones can proceed through a biradical formed by α-cleavage, leading to the formation of ortho-xylylenes. scielo.br The photolysis of a nanocrystalline suspension of 1,1,3-triphenyl-3-hydroxy-2-indanone has also been studied, indicating that these reactions can occur in the solid state. rsc.org While no specific studies on the photolysis of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile were found, it is plausible that it would undergo similar α-cleavage reactions upon irradiation. The presence of the nitrile group might influence the reaction pathways and the stability of the intermediates formed. The photochemistry of a related 1-cyano-2-methyl-3-phenylpropene has been shown to involve fluorescence, isomerization, and di-π-methane rearrangement. rsc.org

Electrochemical Reactivity: The electrochemical reactivity of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile would likely involve the reduction of the ketone and/or the nitrile group. The electrochemical reduction of cyclic ketones has been studied, and it can lead to the formation of alcohols with varying degrees of stereoselectivity. The electrochemical reduction of the carbonyl group in the indanone ring would likely proceed via a standard mechanism involving electron transfer followed by protonation.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

High-resolution NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile.

¹H NMR: The proton NMR spectrum is anticipated to reveal distinct signals for each of the seven hydrogen atoms. The four aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns (e.g., doublets, triplets) and coupling constants determined by their positions relative to one another. The aliphatic protons would include the methine proton at the chiral center (C1) and the two diastereotopic protons of the methylene (B1212753) group (C3). The C1 proton, being adjacent to both the nitrile and the aromatic ring, would likely appear as a doublet of doublets. The two C3 protons are expected to be chemically non-equivalent and would appear as a complex multiplet, each coupling with the other and with the C1 proton.

¹³C NMR: The ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The most downfield signal would be attributed to the ketone carbonyl carbon (C2), typically appearing around δ 200 ppm. The nitrile carbon signal is expected in the δ 115-120 ppm range. The six aromatic carbons would generate signals in the δ 120-150 ppm region, with two quaternary carbons and four methine carbons. The aliphatic carbons, C1 and C3, would appear in the upfield region of the spectrum.

2D NMR: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, for instance, confirming the connectivity between the C1 proton and the C3 methylene protons. tamu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon signals for C1, C3, and the four aromatic CH groups.

| Expected ¹H NMR Assignments | Expected ¹³C NMR Assignments |

| Proton | Expected Chemical Shift (δ ppm) |

| Aromatic (4H) | 7.0 - 8.0 |

| Methine (H1) | 3.5 - 4.5 |

| Methylene (H3a, H3b) | 2.5 - 3.5 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting

Vibrational spectroscopy is employed to identify the key functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile would be dominated by strong absorption bands characteristic of its functional groups. A sharp, intense peak is expected in the range of 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Another very strong absorption, characteristic of the conjugated ketone C=O stretch, would be observed around 1700-1720 cm⁻¹. Other significant absorptions would include those for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch, while strong in the IR, is also typically strong and sharp in the Raman spectrum. The carbonyl stretch would also be visible. Aromatic ring vibrations, often appearing in the 1400-1600 cm⁻¹ region, are typically strong in Raman spectra and provide a fingerprint for the benzene portion of the indanone core.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | 2240 - 2260 (strong, sharp) |

| Ketone (C=O) | Stretch | 1700 - 1720 (strong) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Ring Stretch | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a critical tool for confirming the molecular formula and investigating the fragmentation pathways of the molecule.

Accurate Mass Measurement: With a molecular formula of C₁₀H₇NO, the calculated monoisotopic mass of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is 157.0528 Da. nih.gov High-resolution mass spectrometry would be able to confirm this mass with high precision (typically to within 5 ppm), which provides unequivocal evidence for the elemental composition of the molecule.

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry would reveal the characteristic fragmentation pattern. Likely fragmentation pathways would include the loss of small, stable molecules. For instance, the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion is a plausible fragmentation, resulting from the cleavage of the nitrile group. Another expected fragmentation would be the loss of carbon monoxide (CO, 28 Da) from the ketone group, a common pathway for cyclic ketones. Analysis of these fragment ions helps to piece together the molecular structure and confirm the presence of the key functional groups.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The presence of a stereocenter at the C1 position means that 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for analyzing non-racemic mixtures of these enantiomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule. This technique is particularly useful for determining the enantiomeric excess (e.e.) of a sample and can be used to assign the absolute stereochemistry by comparing experimental spectra with those predicted from theoretical calculations.

Computational Chemistry and Theoretical Investigations of 2 Oxo 2,3 Dihydro 1h Indene 1 Carbonitrile

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine molecular geometries, energies, and other fundamental properties. For 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, DFT calculations can elucidate its electronic configuration, thermodynamic stability, and inherent reactivity.

DFT calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. Studies on analogous compounds, such as 1H-indene-1,3(2H)-dione, have utilized DFT at levels like B3LYP/6-311++G(d,p) to determine equilibrium geometries and harmonic frequencies. capes.gov.brnih.gov For 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, such calculations would provide precise bond lengths, bond angles, and dihedral angles.

The total energy obtained from DFT calculations is a key indicator of molecular stability. Furthermore, global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to predict the molecule's chemical behavior. asrjetsjournal.org These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). A lower total energy suggests higher stability. For instance, DFT studies on similar structures have shown that solvation can lower the total energy, indicating increased stability in a polar medium.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. capes.gov.br For 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, the MEP surface would likely show negative potential (red/yellow) around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability to accept electrons. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule and detail its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, MD simulations could be employed to explore its conformational flexibility. The five-membered ring of the indene (B144670) core is not perfectly planar and can adopt different puckered conformations, such as an envelope or twist form. nih.gov MD simulations would track the transitions between these conformations, providing insight into the energy barriers separating them and their relative populations at a given temperature.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov The carbonyl oxygen and the nitrile nitrogen of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile would be expected to act as hydrogen bond acceptors. The strength and lifetime of these interactions could be quantified, providing a detailed picture of its solvation shell. Such simulations are crucial for understanding the molecule's behavior in solution and its potential binding modes within a protein active site. nih.gov

| Analysis Type | Information Obtained | Relevance for 2-Oxo-2,3-dihydro-1H-indene-1-carbonitrile |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Assesses conformational stability over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average position. | Identifies flexible and rigid regions of the molecule. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. | Characterizes the structure of the solvent shell and specific intermolecular interactions. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds. | Quantifies interactions with solvent or binding partners. |

In Silico Reaction Pathway Predictions and Transition State Analysis

Computational chemistry can be used to model chemical reactions, predict reaction pathways, and characterize the high-energy transition states that connect reactants to products. This in silico analysis provides mechanistic insights that are often difficult to obtain through experimental means alone.

For 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, theoretical investigations could explore its synthesis or reactivity. For example, the synthesis of related indanone structures can occur via Michael addition reactions. researchgate.net A computational study could model the reaction pathway of a nucleophile adding to a suitable precursor. By calculating the potential energy surface, researchers can identify the minimum energy path from reactants to products.

The highest point along this path corresponds to the transition state (TS). Locating the TS geometry and calculating its energy is crucial for determining the reaction's activation energy, which governs the reaction rate. Frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For instance, a plausible mechanism for the reaction of enynones with 3-oxo-3-phenylpropanenitrile under basic conditions has been proposed based on such theoretical underpinnings. nih.gov This type of analysis could be applied to understand the reactivity of the enolate form of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile in alkylation or condensation reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective molecules. nih.gov

To develop a QSAR model for analogs of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic features.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometric | Molecular Surface Area | 3D shape and size |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance |

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the observed activity. nih.gov The predictive power of the model is assessed through rigorous validation techniques. A validated QSAR model for the 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile scaffold could reveal which structural features are most important for activity. For example, the model might indicate that increasing the electron-withdrawing strength at a certain position enhances activity, guiding the synthesis of new analogs with improved properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical for understanding a molecule's electronic behavior. youtube.com

For 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, the HOMO represents the orbital from which an electron is most easily donated, making it relevant to the molecule's role as a nucleophile. The LUMO is the lowest energy orbital that can accept an electron, relating to the molecule's electrophilic character. youtube.com The spatial distribution of these orbitals indicates the likely sites of reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net DFT calculations on related indene derivatives have been used to determine these orbital energies and the resulting gap, correlating a smaller gap with higher reactivity. capes.gov.br

| Parameter | Typical Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5 to -7 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1 to -3 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~4 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. |

Advanced Applications of 2 Oxo 2,3 Dihydro 1h Indene 1 Carbonitrile in Chemical Sciences

Building Blocks for Complex Organic Synthesis

The strategic placement of functional groups in 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile makes it an ideal precursor for constructing complex molecular architectures. Its utility is particularly evident in multicomponent reactions (MCRs), which allow for the rapid assembly of elaborate structures from simple starting materials in a single synthetic operation.

The indanone core of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile is a key component in the synthesis of various fused heterocyclic systems, most notably indenopyridines. These compounds are of significant interest due to their wide range of biological activities. echemcom.comresearchgate.net One-pot synthesis strategies are often employed, reacting an indanone derivative, an aldehyde, and a nitrogen source like malononitrile (B47326) or an enaminone. For instance, a series of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives were synthesized through a one-pot reaction involving aromatic aldehydes, malononitrile, and an enaminone derived from an indanone precursor. nih.gov This reaction efficiently constructs the complex indenopyridine scaffold, which has demonstrated significant biological potential. nih.gov

The reactivity of the indanone carbonyl group also facilitates the synthesis of spirocyclic compounds, where a single carbon atom is part of two distinct rings. Spiro-fused heterocycles are prominent in medicinal chemistry, as the rigid, three-dimensional structure can enhance binding affinity to biological targets. bepls.com A notable example is the synthesis of spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines. nih.gov This synthesis involves a multicomponent reaction with 1,3-indandione (B147059) (a closely related analog), isatin, and 6-aminouracil, showcasing the utility of the indane framework in creating complex, polycyclic spiro systems. nih.gov

Beyond common heterocycles, the indanone scaffold is a foundational element for building larger polycyclic aromatic hydrocarbons (PAHs) and other fused-ring systems. nih.govnih.gov These larger structures are important in materials science and medicinal chemistry. Synthetic strategies often involve transforming the indanone into an intermediate that can undergo intramolecular cyclization. For example, 1-indanone (B140024) intermediates can be prepared via intramolecular Friedel–Crafts acylation of corresponding acid chlorides and subsequently cyclized to form fluorinated polyaromatic hydrocarbons. beilstein-journals.org

Another powerful method for constructing six-membered rings is the Diels-Alder reaction, a cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.comwikipedia.org Derivatives of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile can be engineered to act as dienophiles, allowing for the fusion of an additional six-membered ring onto the indane core, thereby creating a tetracyclic system. Such strategies provide a reliable pathway to introduce chemical complexity and build large, rigid molecular frameworks.

Contributions to Materials Science

The electron-withdrawing nature of the cyano-ketone functionality in 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile and its derivatives makes it an excellent component for organic electronic materials. Its primary application in this field is as a precursor to terminal "end-groups" for non-fullerene acceptors used in organic solar cells.

Organic solar cells (OSCs) have seen a dramatic increase in power conversion efficiency (PCE), largely due to the development of non-fullerene acceptors (NFAs). iitgn.ac.in Many high-performance NFAs are designed with an acceptor-donor-acceptor (A-D-A) structure, where a central electron-rich core is flanked by two electron-deficient end-groups.

Derivatives of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile are frequently used to create these critical end-groups. A common synthetic modification is the Knoevenagel condensation of the indanone's active methylene (B1212753) group with malononitrile, yielding 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (often abbreviated as INCN or derivatives thereof). acs.org This resulting moiety is a potent electron acceptor and is attached to a donor core to form the final NFA. rsc.orgresearchgate.net The properties of the NFA can be precisely tuned by making substitutions (e.g., with fluorine or chlorine atoms) on the benzene (B151609) ring of the indanone end-group. acs.orgrsc.org This "end-group engineering" allows for the optimization of the NFA's energy levels (HOMO and LUMO), light absorption, and molecular packing, which are all critical for high-efficiency solar cells. iitgn.ac.inacs.org

Chemical Biology and Mechanistic Bioactivity Studies (In Vitro Perspective)

When incorporated into larger heterocyclic systems, the indanone scaffold serves as a "privileged structure" that can interact with various biological targets. In vitro studies have revealed that derivatives originating from this core possess a remarkable range of bioactivities, including anticancer, enzyme inhibitory, and antimicrobial effects.

Research has shown that indenopyridine derivatives exhibit potent in vitro anticancer activity. nih.gov For example, certain 4H-indeno[1,2-b]pyridine derivatives were tested against the human breast cancer cell line (MCF-7), with some compounds showing higher potency (IC₅₀ value of 4.34 μM) than the standard chemotherapy drug doxorubicin (B1662922) (IC₅₀ value of 5.40 μM). nih.gov Similarly, tricyclic indeno[1,2-d]pyrimidine derivatives have also been identified as a new class of anti-breast cancer agents. alliedacademies.org

The diverse structures that can be generated from the indanone core also lead to specific enzyme inhibitors. Spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines have been identified as potent inhibitors of urease, an enzyme linked to infections by Helicobacter pylori. nih.gov Furthermore, fused systems like 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile have been highlighted as inhibitors of ubiquitin-specific proteases (USPs), a family of enzymes involved in protein degradation and cancer pathways. nih.gov Other studies have found that indenopyridine derivatives can act as antimicrobial and antioxidant agents. ekb.eg These findings underscore the importance of the 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile core as a starting point for the discovery of new bioactive molecules.

Structure-Activity Relationship (SAR) Investigations for Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of the 1-indanone scaffold, SAR investigations have been pivotal in optimizing potency and selectivity for various biological targets.

A key strategy involves modifying the aromatic ring and the benzylidene moiety of 2-benzylidene-1-indanone (B110557) derivatives to enhance anti-inflammatory activity. scienceopen.comresearchgate.net For instance, SAR analyses revealed that the position and nature of substituents on the benzylidene ring are crucial for inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. It was found that a methoxy (B1213986) group at the 3'-position of the benzylidene ring was preferred for TNF-α inhibitory activity. scienceopen.com

In the development of ligands for misfolded α-synuclein aggregates, a key target in neurodegenerative diseases, SAR studies on 1-indanone derivatives have been particularly informative. nih.gov Research has shown that any substitution on the 1-indanone-diene moiety, whether activating or deactivating, tends to reduce binding affinity compared to the unsubstituted parent compounds. nih.govresearchgate.net This suggests that the core, unsubstituted indanone structure is optimal for this specific protein-ligand interaction. Furthermore, appending a second ring to the phenyl group did not generally improve binding affinity, highlighting the specific spatial and electronic requirements of the binding site. nih.gov These studies underscore the importance of systematic structural modification to elucidate the precise features necessary for potent and selective biological activity, guiding the rational design of new therapeutic agents.

In Vitro Receptor Binding Affinity Studies

The ability of a molecule to bind with high affinity and selectivity to a biological receptor is a primary determinant of its potential as a therapeutic agent or research tool. The 1-indanone framework has proven to be a versatile scaffold for developing ligands with high affinity for various receptors, particularly those associated with neurodegenerative diseases.

In the context of synucleinopathies, derivatives of 1-indanone have been rationally designed and evaluated as ligands for misfolded α-synuclein protein aggregates. nih.govresearchgate.net Through in vitro fibril saturation binding experiments, researchers have identified lead candidates that bind to α-synuclein fibrils with high affinity in the nanomolar range. nih.gov These studies are crucial for developing diagnostic imaging agents for conditions like Parkinson's disease. The binding affinity is typically quantified by the dissociation constant (Kd), where a lower value indicates a stronger binding interaction.

For example, certain 1-indanone derivatives have demonstrated impressive binding constants and significant selectivity for α-synuclein fibrils over other protein aggregates like amyloid-β (Aβ) and tau fibrils. nih.govresearchgate.net

| Compound | Target | Binding Affinity (Kd, nM) | Selectivity (vs. Aβ/tau) |

|---|---|---|---|

| 1-Indanone Derivative 8 | α-synuclein fibrils | 9.0 | >10x |

| 1,3-Indandione Derivative 32 | α-synuclein fibrils | 18.8 | >10x |

Data sourced from studies on 1-indanone and 1,3-indandione derivatives targeting α-synuclein aggregates. nih.gov

These results demonstrate that the 1-indanone scaffold can be optimized to produce ligands that avidly and selectively bind to specific pathological protein aggregates, validating its use in the development of targeted diagnostics.

Enzyme Inhibition and Modulator Discovery (In Vitro)

Enzymes are critical targets for drug discovery, and the 1-indanone scaffold has been successfully employed to create potent and selective enzyme inhibitors. mdpi.comnih.gov A notable application is in the design of inhibitors for acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. researchgate.net

The well-known Alzheimer's drug Donepezil features a 5,6-dimethoxy-1-indanone (B192829) moiety, which interacts with the peripheral anionic site (PAS) of AChE, contributing significantly to its high affinity and selectivity. sci-hub.se Inspired by this, researchers have designed and synthesized novel series of indanone derivatives to further enhance this inhibitory activity. These efforts have led to the discovery of compounds with inhibitory potencies many times greater than that of Donepezil. researchgate.netsci-hub.se

The inhibitory potency is measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | Target Enzyme | Inhibitory Potency (IC50, µM) | Selectivity (vs. BChE) |

|---|---|---|---|

| Donepezil | AChE | 0.0057 | 1250-fold |

| Indanone Derivative 6a | AChE | 0.0018 | 5248-fold |

Data from studies on piperidine-linked indanone derivatives as acetylcholinesterase (AChE) inhibitors. researchgate.netsci-hub.se

The data shows that strategic modifications to the indanone core, such as linking a piperidine (B6355638) group via a two-carbon spacer, can yield inhibitors with exceptionally low nanomolar IC50 values and remarkable selectivity over the related enzyme butyrylcholinesterase (BChE). sci-hub.se Such findings highlight the power of the indanone scaffold in the discovery of potent and selective enzyme modulators for complex diseases.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is invaluable for understanding the interactions between a ligand and its target protein at the molecular level, thereby guiding the rational design of more potent and selective molecules.

For indene-based compounds, molecular docking studies have provided crucial insights into their binding modes. In the development of inhibitors for malate (B86768) dehydrogenase 2 (MDH2), a potential anti-cancer target, docking simulations were used to evaluate a series of newly designed indene-pyrazole derivatives. sci-hub.se These studies predicted the binding affinity, represented by a docking score, and identified the key amino acid residues involved in the interaction. A more negative docking score typically indicates a more favorable binding interaction. sci-hub.se

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Parent Compound LW6 | MDH2 (PDB: 4WLO) | -24.3 | Not Specified |

| Indene-pyrazole Derivative 18 | MDH2 (PDB: 4WLO) | -31.63 | Not Specified |

Data from in silico studies of indene-pyrazole derivatives targeting malate dehydrogenase 2 (MDH2). sci-hub.se

Development of Molecular Probes for Biological System Interrogation

Molecular probes are essential tools for visualizing and studying biological processes within living systems. mdpi.com The unique structural and photophysical properties of the indene (B144670) and indane scaffolds have been harnessed to create novel fluorescent probes for bioimaging. nih.govnih.gov

Researchers have designed and synthesized indane derivatives with a donor-π-acceptor (D-π-A) architecture to serve as fluorescent imaging probes for the detection of Aβ protein aggregates, a hallmark of Alzheimer's disease. nih.gov These probes exhibit significant changes in their fluorescence intensity upon binding to Aβ aggregates compared to the monomeric form of the protein. The most effective of these probes was able to clearly stain Aβ plaques in brain tissue samples from transgenic mice, demonstrating their practical utility in disease-relevant models. nih.gov

In another application, an indene-chalcone-based fluorescent probe was developed for the detection and imaging of endogenous carboxylesterases (CEs). nih.gov This probe operates via the catalytic hydrolysis of an ester group by CEs, which releases a fluorophore and causes a significant increase in green fluorescence. The probe demonstrated excellent features, including a rapid response time, a low limit of detection (1.3 x 10⁻⁴ U/mL), and the ability to specifically localize within lysosomes. Its efficacy was successfully demonstrated in both cell culture and zebrafish models, highlighting the potential of indene-based structures in creating sophisticated molecular probes for interrogating specific enzyme activities in complex biological environments. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized indanones and indenes remains an area of active research. organic-chemistry.orgresearchgate.net While classical methods such as Friedel-Crafts acylation followed by intramolecular alkylation are known, future efforts are geared towards developing more efficient, sustainable, and versatile synthetic routes. beilstein-journals.orgbeilstein-journals.org

Future research will likely focus on:

Catalytic C-H Functionalization: Directing the activation of C-H bonds to introduce the cyano group onto the indanone scaffold in a single step would represent a significant improvement in synthetic efficiency. Rhodium-catalyzed C-H activation and cascade reactions have already shown promise for creating diverse indenones. researchgate.net

Photoredox Catalysis: Utilizing visible light to drive the synthesis offers a green alternative to traditional methods that often require harsh conditions. This approach could enable novel bond formations and cyclization strategies to construct the cyano-indanone core.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scalability. Developing a flow-based synthesis for 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile could streamline its production for further research and application.

Use of Bio-renewable Starting Materials: Investigating synthetic pathways that begin with renewable feedstocks instead of petroleum-based starting materials is a critical goal for sustainable chemistry.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | Atom economy, reduced steps | Development of selective and robust catalysts |

| Photoredox Catalysis | Use of renewable energy, mild conditions | Design of novel photocatalysts and reaction pathways |

| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design and optimization of reaction conditions |

| Bio-renewable Feedstocks | Sustainability, reduced environmental impact | Identification of suitable starting materials and conversion routes |

Chemoenzymatic Synthesis and Biocatalysis for Selective Transformations

Biocatalysis provides a powerful tool for performing chemical transformations with high selectivity under mild, environmentally friendly conditions. nih.govnih.gov For a chiral molecule like 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, enzymatic methods are particularly attractive for producing single enantiomers, which is often crucial for biological applications.

Emerging opportunities in this area include:

Enantioselective Cyanation: Employing enzymes such as hydroxynitrile lyases or engineered variants to introduce the nitrile group stereoselectively onto an indanone precursor.

Aldoxime Dehydratases: These enzymes offer a cyanide-free route to nitriles by dehydrating aldoximes. chemistryviews.orgresearchgate.net A chemoenzymatic strategy could involve the chemical synthesis of an aldoxime precursor from 2-indanone, followed by an enzymatic dehydration to yield the target carbonitrile. This approach avoids the use of highly toxic cyanide reagents. chemistryviews.org

Engineered Enzymes: Advances in protein engineering and directed evolution allow for the creation of tailor-made enzymes with enhanced stability, substrate scope, and selectivity. nih.govmdpi.com Future work could focus on engineering enzymes specifically for the synthesis and modification of the 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile scaffold.

| Biocatalytic Strategy | Enzyme Class | Potential Outcome |

| Asymmetric Cyanation | Hydroxynitrile Lyases | Enantiopure 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile |

| Cyanide-Free Nitrile Synthesis | Aldoxime Dehydratases | Sustainable and safer synthesis route |

| Selective Derivatization | Ketoreductases, Lipases | Chiral alcohols, resolved esters |

Integration with Machine Learning and Artificial Intelligence for Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. nih.govyoutube.com These computational tools can be applied to 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile to design novel analogs with optimized properties.

Key research avenues include:

Generative Models for Scaffold Hopping: AI algorithms can design new molecular scaffolds that retain the key pharmacophoric features of the parent molecule but possess different core structures. digitellinc.comdigitellinc.com This could be used to generate novel indanone analogs with improved drug-like properties or to circumvent existing intellectual property. digitellinc.com

Predictive Modeling: ML models can be trained to predict various properties of designed molecules, such as biological activity, toxicity, and synthetic accessibility, before they are synthesized in the lab. nih.gov This de-risks the discovery process and focuses resources on the most promising candidates. For instance, AI-driven platforms like Chemistry42 have been used to design novel inhibitors by employing both ligand-based and structure-based strategies. eurekalert.org

Reaction Prediction and Synthesis Planning: AI tools can assist chemists by predicting the outcomes of unknown reactions and suggesting optimal synthetic routes, thereby accelerating the synthesis of newly designed compounds.

Exploration of Unconventional Reactivity Patterns

The juxtaposition of the ketone and nitrile groups, along with the strained five-membered ring of the indanone core, suggests a rich and potentially unconventional reactivity profile for 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile.

Future studies could explore:

Cascade Reactions: The molecule is an ideal substrate for cascade reactions, where a single event triggers a series of bond-forming transformations to rapidly build molecular complexity. researchgate.net For example, a reaction initiating at the nitrile could be followed by an intramolecular cyclization involving the ketone.

Domino and Annulation Reactions: The indanone core can serve as a building block for constructing more complex fused and spirocyclic systems through annulation reactions. nih.gov The cyano group can act as a key handle or directing group in these transformations.

Multicomponent Reactions (MCRs): Designing MCRs that incorporate 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile would allow for the rapid generation of diverse compound libraries, which is highly valuable in drug discovery.

Radical Cyclizations: Radical cascade reactions have emerged as a powerful strategy for constructing functionalized 1-indenones, and exploring the radical reactivity of the cyano-substituted derivative could open new synthetic avenues. researchgate.net

Synergistic Applications in Interdisciplinary Fields

The unique structural and electronic properties of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile make it a promising candidate for applications that span multiple scientific disciplines. beilstein-journals.org

Potential interdisciplinary applications to be explored include:

Medicinal Chemistry: The indene (B144670) and indanone scaffolds are present in many compounds with interesting biological activities, including anti-proliferative properties. researchgate.netnih.govresearchgate.net The cyano-indanone core could serve as a novel scaffold for developing inhibitors of enzymes such as kinases or proteases, where the nitrile group can act as a hydrogen bond acceptor or a warhead.

Materials Science: Indene derivatives are used as precursors for metallocene catalysts in polymerization. researchgate.net The functional groups on 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile could be used to anchor the molecule to polymer backbones or nanomaterials, creating functionalized materials with tailored electronic, optical, or thermal properties. mdpi.comrsc.org

Chemical Biology: The molecule could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes for studying biological systems. The nitrile group offers a unique spectroscopic handle (e.g., in infrared spectroscopy) to monitor molecular interactions in a biological environment.

Q & A

Q. What are the standard synthetic protocols for preparing 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves oxidation of substituted indene precursors. For example, analogous compounds like 6-methoxy derivatives are synthesized using acidic KMnO₄ or CrO₃ to oxidize methyl groups to carbonyls, followed by nitrile introduction via nucleophilic substitution or cyanation reactions . Solvent polarity (e.g., dichloromethane vs. DMF) and temperature control (0–25°C) are critical for minimizing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Yield optimization requires stoichiometric control of oxidizing agents and inert atmospheres to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile, and how should data interpretation be approached?

- Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.0 ppm), ketone carbonyl (δ ~200 ppm), and nitrile carbon (δ ~115 ppm). Coupling patterns in the indene ring confirm substituent positions .

- IR Spectroscopy: Detect ketone (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.

- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns (e.g., loss of CO or CN groups) confirm structural motifs .

Cross-referencing with computational simulations (DFT) or crystal structures resolves ambiguities .

Q. How should researchers handle and store 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile to ensure stability and safety during experiments?

- Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Desiccants (silica gel) mitigate moisture-induced degradation .

- Safety: Use PPE (nitrile gloves, goggles), fume hoods for synthesis, and avoid contact with reducing agents (e.g., LiAlH₄) to prevent exothermic reactions. Spill management requires neutralization with dilute NaOH and sand absorption .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile?

- Methodological Answer:

- Data Collection: Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion. SHELXT automates space-group determination, while SHELXL refines anisotropic displacement parameters for non-H atoms .

- Analysis: Identify hydrogen-bonding interactions (e.g., C–H⋯O) and π-π stacking via Mercury software. For twinned crystals, twin-law matrices in SHELXL resolve overlapping reflections .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer:

- Validation: Compare DFT-calculated reaction pathways (Gaussian, ORCA) with kinetic experiments (NMR monitoring, GC-MS). Adjust solvation models (PCM/COSMO) to match experimental solvent effects .

- Error Analysis: Assess basis set limitations (e.g., B3LYP/6-31G* vs. M06-2X/def2-TZVP) and steric effects using molecular docking (AutoDock) .

Q. What methodological considerations apply to catalytic asymmetric reactions involving the nitrile group?

- Methodological Answer:

- Catalyst Design: Chiral phosphine ligands (e.g., BINAP) or organocatalysts (e.g., proline derivatives) induce enantioselectivity in cyanoalkylation. Screen solvents (THF, toluene) to optimize ee values .

- Monitoring: Use chiral HPLC or circular dichroism (CD) to track enantiomeric excess. Quench reactions at 50–80% conversion to avoid racemization .

Q. How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways of this compound?

- Methodological Answer:

- Collision-Induced Dissociation (CID): Isolate precursor ions (e.g., m/z 173) in quadrupole traps. Fragment at 10–30 eV to observe daughter ions (e.g., m/z 145 for CO loss).

- Isotopic Labeling: Synthesize ¹³C/¹⁵N-labeled analogs to confirm cleavage sites. Compare with NIST database entries for analogous nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.